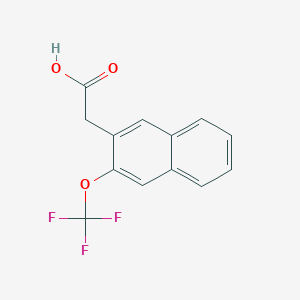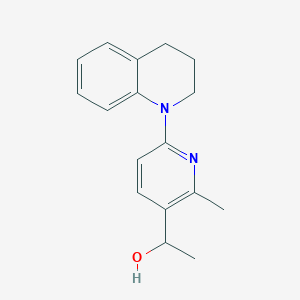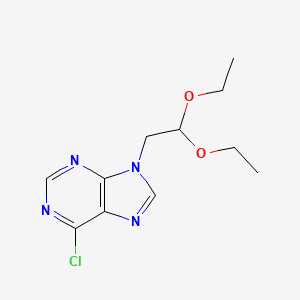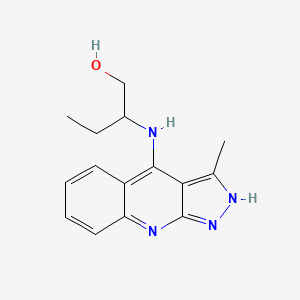
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid ist eine chemische Verbindung, die zur Klasse der Benzamide gehört. Sie ist durch das Vorhandensein eines Indan-Restes gekennzeichnet, der mit zwei Methylgruppen und einer Benzamid-Funktionsgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid beinhaltet typischerweise die Reaktion von 1,5-Dimethyl-2,3-dihydro-1H-inden mit Benzoylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung der Benzamid-Bindung zu erleichtern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und die Implementierung von kontinuierlichen Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Indan-Rest kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Benzamidgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Halogenierung und Sulfonierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid (AlCl₃) oder Schwefelsäure (H₂SO₄).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von Nitro-, Halo- oder Sulfonyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungen oder Krebsfortschritt beteiligt sind, und so ihre therapeutischen Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid
- N-(2,3-Dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazol-4-carboxamid
Einzigartigkeit
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid ist aufgrund seines spezifischen Substitutionsmusters am Indan-Rest einzigartig, das im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Einzigartigkeit kann bei der Entwicklung neuer Moleküle mit maßgeschneiderten Aktivitäten für spezifische Anwendungen genutzt werden.
Eigenschaften
CAS-Nummer |
61957-45-7 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-12-8-9-16-13(2)17(11-15(16)10-12)19-18(20)14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
VAJRMDDSFQDFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC2=C1C=CC(=C2)C)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)

![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)







